molecular formula C4H5FN2 B1314044 2-Fluoro-1-methyl-1H-imidazole CAS No. 66787-69-7

2-Fluoro-1-methyl-1H-imidazole

Cat. No.: B1314044
CAS No.: 66787-69-7
M. Wt: 100.09 g/mol
InChI Key: RCDNIOXZELJKBA-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and presence in various biologically active molecules, pharmaceuticals, and agrochemicals

Future Directions

Imidazole and its derivatives have a broad range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of substituted imidazoles highlight the potential for future developments in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-1H-imidazole typically involves the lithiation of 1-methylimidazole followed by treatment with a fluorinating agent. One common method includes the use of fluorine-containing reagents such as fluorine gas or other fluorinating agents like N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The compound can form larger heterocyclic structures through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1-methyl-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in drug development and other scientific research areas .

Properties

IUPAC Name

2-fluoro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNIOXZELJKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499066
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66787-69-7
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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